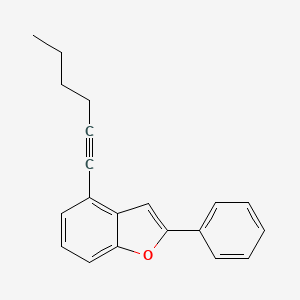
4-Methyl-piperazine-1-carbonitrile
Overview
Description
4-Methyl-piperazine-1-carbonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.1716 .
Synthesis Analysis
The synthesis of 4-Methyl-piperazine-1-carbonitrile involves the reaction of sodium bicarbonate and 4-methylpiperazine dissolved in a mixed solvent of water and dichloromethane. This mixture is cooled to 0 °C in an ice bath, and cyanogen bromide is slowly added. The mixture is stirred at 0 °C for 0.5 hour, then transferred to room temperature and stirred overnight. The reaction mixture is then extracted with methylene chloride to yield 4-methylpiperazine-1-carbonitrile .Molecular Structure Analysis
The molecular structure of 4-Methyl-piperazine-1-carbonitrile consists of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-piperazine-1-carbonitrile primarily include its synthesis process. The reaction conditions involve the use of sodium hydrogencarbonate in dichloromethane and water at 0 - 20°C .Physical And Chemical Properties Analysis
4-Methyl-piperazine-1-carbonitrile has a molecular weight of 125.1716 . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Anticancer Research
4-Methyl-piperazine-1-carbonitrile derivatives have shown promise in the development of anticancer agents. For instance, quinoxalinecarbonitrile derivatives, including a specific 4-methylpiperazine variant, were identified as potent hypoxic-cytotoxic agents, highlighting their potential in targeting cancer cells in low-oxygen environments (Ortega et al., 2000). Additionally, benzochromene derivatives synthesized through a reaction involving 4-Methyl-piperazine-1-carbonitrile demonstrated significant anti-proliferative properties and induced apoptosis in colorectal cancer cell lines, suggesting a potential role in cancer treatment (Ahagh et al., 2019).
Antibacterial Research
Piperazine derivatives, including those based on 4-Methyl-piperazine-1-carbonitrile, have also been investigated for their antibacterial properties. A study on new piperazine and azamacrocyclic ligands revealed their potential in developing antimicrobial agents (Lázár et al., 2002). Furthermore, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent bacterial biofilm and MurB enzyme inhibitory activities, indicating their application in combating bacterial infections (Mekky & Sanad, 2020).
Carbon Capture Technologies
4-Methyl-piperazine-1-carbonitrile derivatives have been explored in the context of carbon dioxide capture technologies. The degradation resistance of aqueous piperazine solutions, including those with 4-Methyl-piperazine-1-carbonitrile, to thermal degradation and oxidation is advantageous for carbon capture applications, offering potential energy savings and enhanced operational efficiency (Freeman et al., 2010).
Central Pharmacological Activity
The piperazine skeleton, including 4-Methyl-piperazine-1-carbonitrile derivatives, is a key structural component in the development of drugs with central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic drugs. The versatility of the piperazine moiety in medicinal chemistry highlights its importance in the synthesis of therapeutic agents targeting a variety of central nervous system disorders (Brito et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-methylpiperazine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8-2-4-9(6-7)5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJEMZVRQAYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439505 | |
| Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-piperazine-1-carbonitrile | |
CAS RN |
50451-22-4 | |
| Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)

![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)





![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)

![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)